molecular formula C7H11NO3 B069857 (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde CAS No. 159561-66-7

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde

Cat. No. B069857
CAS RN: 159561-66-7
M. Wt: 157.17 g/mol
InChI Key: XOFQCECLOOJTDA-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde, also known as HOE 642, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 works by inhibiting the activity of the sodium-calcium exchanger. This exchanger is responsible for regulating intracellular calcium levels by exchanging one calcium ion for three sodium ions. By inhibiting this process, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can decrease the influx of calcium ions into cells, leading to a range of physiological effects.
Biochemical and Physiological Effects
(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have a range of biochemical and physiological effects. One of the primary effects is its ability to decrease intracellular calcium levels. This can lead to a reduction in muscle contraction, which can be useful in treating conditions such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in lab experiments is its ability to selectively inhibit the sodium-calcium exchanger. This specificity makes it a valuable tool for studying the role of this exchanger in various physiological processes. However, one limitation of using (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is its potential toxicity. High concentrations of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 have been shown to have cytotoxic effects, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. One area of interest is its potential use in treating cardiovascular diseases such as hypertension and arrhythmias. Additionally, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions such as arthritis. Further research is needed to fully understand the mechanisms of action and potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in these fields.
Conclusion
In conclusion, (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively inhibit the sodium-calcium exchanger makes it a valuable tool for studying the role of this exchanger in various physiological processes. While there are limitations to its use in lab experiments, the potential applications of (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in treating cardiovascular and inflammatory diseases make it an area of interest for future research.

Synthesis Methods

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 can be synthesized by reacting (R)-3-hydroxypyrrolidine-2-carbaldehyde with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a reduction reaction to yield (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642. This synthesis method has been optimized to produce (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 in high yields and purity.

Scientific Research Applications

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a calcium channel blocker. (2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde 642 has been shown to inhibit the activity of the sodium-calcium exchanger, which plays a critical role in regulating intracellular calcium levels. This inhibition leads to a decrease in calcium influx, which can have a range of physiological effects.

properties

CAS RN

159561-66-7

Product Name

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-1-(2-oxoethyl)pyrrolidine-2-carbaldehyde

InChI

InChI=1S/C7H11NO3/c9-4-3-8-2-1-7(11)6(8)5-10/h4-7,11H,1-3H2/t6-,7-/m0/s1

InChI Key

XOFQCECLOOJTDA-BQBZGAKWSA-N

Isomeric SMILES

C1CN([C@H]([C@H]1O)C=O)CC=O

SMILES

C1CN(C(C1O)C=O)CC=O

Canonical SMILES

C1CN(C(C1O)C=O)CC=O

synonyms

1-Pyrrolidineacetaldehyde, 2-formyl-3-hydroxy-, (2R-cis)- (9CI)

Origin of Product

United States

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